4-(2-Methylphenyl)piperidine

Muscarinic Receptor Radioligand Binding SAR

Generic 4-phenylpiperidine or meta/para isomers fail as substitutes due to ortho-methyl steric hindrance altering geometry, LogP, and target binding. This exact scaffold is required for GPCR (M1, ORL1/NOP) and CYP2A6 SAR campaigns. - Conformationally biased building block; mitigates hERG liability risk. - ≥95% purity; mg to gram supply. - Immediate shipment from ISO-certified stock.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 630116-52-8
Cat. No. B1280618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)piperidine
CAS630116-52-8
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCNCC2
InChIInChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
InChIKeyICRCMOXGEJQDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenyl)piperidine (CAS 630116-52-8): Core Identity and Procurement Specifications


4-(2-Methylphenyl)piperidine (also referred to as 4-(o-tolyl)piperidine) is an aryl-substituted piperidine building block characterized by a 2-methylphenyl group at the 4-position of the saturated nitrogen heterocycle, with a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It is commercially supplied as a research chemical with a typical purity specification of ≥95% and is available in quantities ranging from milligrams to grams . Its structure contains one hydrogen bond donor, one hydrogen bond acceptor, and a single rotatable bond, which informs its behavior in both synthetic and biological contexts .

Chemical scaffold
Ortho-methyl aryl piperidine building block for medicinal chemistry and SAR exploration.
Research grade
Supplied as high-purity free base suitable for synthetic derivatization (supplier-reported typical purity).
Supply scale
Available in milligram to gram quantities supporting early discovery chemistry needs.

4-(2-Methylphenyl)piperidine: The Critical Role of Ortho-Methyl Substitution in Differentiation


Procurement of a generic 4-phenylpiperidine or a positional isomer (e.g., meta- or para-methyl substituted) as a substitute for 4-(2-methylphenyl)piperidine is scientifically unsound due to the profound impact of the ortho-methyl group on molecular geometry, lipophilicity, and target recognition. The ortho-substitution introduces steric hindrance that restricts rotation around the aryl-piperidine bond, biasing the conformational ensemble and altering the spatial presentation of the piperidine nitrogen [1]. This conformational constraint is a key determinant of receptor binding orientation and affinity. Furthermore, even a simple positional shift of the methyl group (e.g., from ortho to meta or para) results in different calculated partition coefficients (LogP) and varying degrees of steric bulk, which directly influence both in vitro potency and ADME properties . Consequently, substituting a close analog without explicit comparative data introduces unacceptable risk of off-target activity and failed biological validation.

Conformational control

Ortho-methyl restricts aryl-piperidine rotation, creating a distinct conformational ensemble not present in meta/para isomers.

Physicochemical shift

Positional methyl shift alters calculated LogP and steric bulk, directly impacting in vitro potency and ADME properties.

Target recognition

Using unsubstituted 4-phenylpiperidine loses conformational bias and target recognition; may result in off-target activity.

Quantitative Differentiation Evidence for 4-(2-Methylphenyl)piperidine (CAS 630116-52-8) vs. Closest Analogs


M1 Muscarinic Receptor Affinity: Ortho-Methyl vs. Meta-Methyl Substitution

The ortho-methyl substitution pattern on 4-(2-methylphenyl)piperidine confers a distinct M1 muscarinic receptor binding profile compared to its meta-methyl positional isomer. In radioligand displacement assays using [³H]pirenzepine in rat cerebral cortex homogenates, the ortho-substituted compound exhibited a binding affinity (Ki) that is significantly different from the meta-substituted analog, 4-(3-methylphenyl)piperidine [1][2]. This demonstrates that the position of the methyl group is not a trivial structural variation but a critical determinant of receptor engagement.

M1 Receptor Affinity
Reported
Ki 2.70 nM (ortho-methyl) vs. Ki 1990 nM (meta-methyl)
Supports ortho-methyl isomer non-equivalence for GPCR research.
Cross-study radioligand binding data; direct comparison context.
Muscarinic Receptor Radioligand Binding SAR

Cardiotoxicity Liability: Ortho-Methyl Phenylpiperidine Core vs. Alternative Scaffolds

A significant liability in drug discovery is the inhibition of the hERG potassium channel, which can lead to QT prolongation and cardiotoxicity. In a structure-activity relationship (SAR) study focused on minimizing hERG affinity, a lead compound containing the 4-(2-methylphenyl)piperidine core (specifically 7-{[4-(2-methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol) was specifically optimized to achieve 'minimal binding affinity to the hERG K+ channel' [1]. This contrasts with many other piperidine-containing scaffolds, which often carry a high inherent risk of hERG inhibition, as evidenced by common hERG IC₅₀ values in the low micromolar range for diverse piperidine analogs [2].

hERG Liability
Class-level
IC₅₀ > 25,000 nM
Reported low hERG interaction supports cardiac safety screening.
Class-level inference; validate with specific analog.
hERG Cardiac Safety Lead Optimization

CYP2A6 Binding Propensity: Ortho-Methyl Phenylpiperidine Core Profile

The metabolic stability and potential for drug-drug interactions (DDIs) are crucial considerations in selecting a chemical series. The 4-(2-methylphenyl)piperidine core exhibits a measurable but moderate binding affinity for the cytochrome P450 isoform CYP2A6, with a reported dissociation constant (Kd) of 4.5 µM [1]. This moderate affinity suggests a manageable DDI risk profile compared to unsubstituted or differently substituted 4-phenylpiperidines that may be potent inhibitors of major CYP isoforms like CYP2D6 or CYP3A4, which are common pathways for many piperidine-based drugs [2].

CYP2A6 Affinity
Reported
Kd 4500 nM vs. typical nM CYP2D6/3A4 inhibitors
Moderate CYP2A6 affinity indicates distinct metabolic profile.
Supports DDI assessment; confirm with full panel.
Drug Metabolism CYP450 ADME

High-Value Research Applications of 4-(2-Methylphenyl)piperidine (CAS 630116-52-8)


Structure-Activity Relationship (SAR) Studies of GPCR Ligands

The compound serves as a critical core scaffold for exploring ortho-substituted aryl piperidines in the context of G protein-coupled receptors (GPCRs). Its distinct M1 muscarinic receptor affinity, when compared to its meta-methyl isomer, makes it an essential comparator in SAR campaigns aimed at mapping the binding pocket topology and electronic requirements of muscarinic and other aminergic GPCRs [1][2].

Medicinal Chemistry for Mitigating hERG Cardiotoxicity

Researchers engaged in lead optimization for CNS or cardiovascular programs can utilize 4-(2-methylphenyl)piperidine as a privileged building block to design analogs with a potentially lower risk of hERG channel inhibition. The documented minimal hERG binding of related advanced leads provides a strong rationale for its inclusion in library synthesis aimed at achieving safer cardiac profiles [1][2].

Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Antagonists

The 4-(2-methylphenyl)piperidine moiety is a key pharmacophoric element in the development of potent and selective opioid receptor-like 1 (ORL1, also known as NOP) antagonists. Its presence is associated with achieving oral activity and minimizing adverse cardiovascular effects, as demonstrated in advanced preclinical candidates [1].

Investigation of CYP2A6-Mediated Metabolism and Drug-Drug Interactions

Given its moderate and specific binding affinity for CYP2A6, 4-(2-methylphenyl)piperidine can be employed as a probe molecule or a core template in studies focused on understanding the structure-activity relationships of CYP2A6 substrates and inhibitors, which is an area of growing importance for predicting nicotine metabolism and drug interactions [1].

Application
Selection Property
Validation Focus
GPCR SAR studies
Ortho-methyl conformational control
Isomer-specific binding affinity review
hERG liability screening
Low hERG interaction profile
Cardiac safety endpoint monitoring
NOP antagonist development
Oral PK and cardiovascular endpoints
Receptor selectivity and ADME validation
CYP2A6 substrate studies
Moderate CYP2A6 affinity
Metabolic DDI endpoint review
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